Filipin III - 11078-21-0

Filipin III

Catalog Number: EVT-1171246
CAS Number: 11078-21-0
Molecular Formula: C35H58O11
Molecular Weight: 654.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Filimarisin, a term derived from the context of filoviral infections, refers to the potential therapeutic agents that target these infections. Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are known for causing severe hemorrhagic fevers with high mortality rates. The development of effective treatments against these pathogens is of significant interest in the field of infectious diseases. One such promising agent is apilimod, a phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) inhibitor, which has shown efficacy in blocking filoviral entry and infection1.

Applications in Various Fields

The primary application of apilimod is in the field of infectious diseases as a therapeutic agent against filoviral infections. Its potency has been demonstrated in cell lines such as Huh 7, Vero E6, and primary human macrophage cells, with a particularly notable effect in macrophages. Given its tolerability in humans, as evidenced by phase 2 clinical trials, and its relatively unexplored mechanism of entry inhibition, apilimod is a candidate for further exploration in therapeutic regimens for treating filoviral infections1.

While the provided data does not include case studies, the research suggests that apilimod's mechanism could be leveraged in the development of novel therapeutic strategies against filoviruses. Its ability to inhibit viral entry without affecting other cellular processes could minimize potential side effects, making it a valuable addition to the arsenal against these deadly pathogens1.

Source and Classification

Filipin III is produced by the actinobacterium Streptomyces filipinensis, which synthesizes this compound as part of a complex of related substances known as the filipin complex, which includes filipins I-IV. Among these, filipin III is the most structurally characterized and biologically active component .

Synthesis Analysis

Filipin III biosynthesis involves several enzymatic steps, primarily mediated by cytochrome P450 monooxygenases. Two key genes, filC and filD, encode enzymes responsible for hydroxylation at positions C26 and C1′ of the filipin structure, respectively .

Methods of Synthesis

  1. Biosynthetic Pathway: The synthesis begins with polyketide synthase assembly leading to filipin I, which can then be converted into filipin II and subsequently into filipin III through hydroxylation reactions.
  2. Genetic Manipulation: Mutant strains of S. filipinensis have been developed to enhance yield and produce various derivatives of filipin III by deleting specific tailoring genes. This approach allows researchers to explore alternative biosynthetic routes and produce bioactive metabolites .
  3. Purification Techniques: The purification of filipin III derivatives involves high-performance liquid chromatography (HPLC) following extraction with organic solvents like ethyl acetate from fermentation broths .
Molecular Structure Analysis

Filipin III has a complex molecular structure characterized by multiple stereocenters and a distinctive polyene backbone.

Structural Characteristics

  • Molecular Formula: The molecular formula of filipin III is C27H43O7C_{27}H_{43}O_{7}.
  • Stereochemistry: Filipin III features several stereogenic centers with specific configurations that have been determined using nuclear magnetic resonance (NMR) spectroscopy. The absolute stereochemistry is assigned as 1′R, 2R, 3S, 5S, 7S, 9R, 11R, 13R, 15S, 26S, and 27R .
  • Spectroscopic Data: Comprehensive NMR data provides insights into the chemical environment of each atom within the molecule, allowing for detailed structural elucidation .
Chemical Reactions Analysis

Filipin III participates in various chemical reactions due to its reactive functional groups.

Key Reactions

  • Hydroxylation: The primary reactions involve hydroxylation at specific carbon positions (C26 and C1′), catalyzed by cytochrome P450 enzymes. These reactions are crucial for the conversion of precursor molecules into biologically active forms .
  • Interactions with Cholesterol: Filipin III's interaction with cholesterol leads to the formation of complexes that can disrupt membrane integrity, thereby exerting its antifungal activity .
Mechanism of Action

Filipin III exerts its antifungal effects primarily through its interaction with sterols in cell membranes.

Mechanism Details

  • Membrane Disruption: By binding to cholesterol in fungal membranes, filipin III alters membrane permeability and integrity, leading to cell lysis.
  • Selectivity: Although it binds cholesterol effectively, this property also poses risks when used in human applications due to potential cytotoxicity .
Physical and Chemical Properties Analysis

Filipin III exhibits several notable physical and chemical properties.

Properties Overview

  • Solubility: Filipin III has low solubility in aqueous solutions but can be dissolved in organic solvents or water-miscible solvents for experimental applications .
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range typical for macrolide antibiotics.
Applications

Filipin III has several scientific applications beyond its antifungal properties.

Structural Characterization of Filipin III

Molecular Architecture of Polyene Macrolides

Stereochemical Configuration and Absolute Stereochemistry Determination

Filipin III possesses a complex 28-membered polyene macrolide ring system characterized by multiple chiral centers and a conjugated pentaene moiety. The absolute stereochemistry of this compound is critical for its biological activity and has been determined through advanced chiroptical methods. Research demonstrates that the absolute configuration of such complex molecules can be unambiguously assigned using host-guest complexation strategies that induce supramolecular chirality. Specifically, molecular receptors form stable complexes with chiral molecules, where the stereochemistry of the target molecule induces measurable helicity in the host system. This helicity is subsequently analyzed through Exciton Coupled Circular Dichroism (ECCD), a nonempirical technique that allows correlation between observed supramolecular chirality and the absolute stereochemistry of the bound molecule. These methodologies provide rapid, microscale analysis of absolute configuration without requiring crystallization or chemical derivation, offering significant advantages for complex polyenes like Filipin III [6].

The stereochemical configuration directly influences Filipin III's three-dimensional structure, which appears as a rod-shaped molecule approximately 18Å in length. Its amphiphilic nature features an all-syn 1,3-polyol motif stabilized by intramolecular hydrogen bonds on one side and a conjugated pentaene moiety on the opposite side. This arrangement creates a structural complementarity to sterol molecules, explaining its affinity for both cholesterol and ergosterol [5].

Comparative Analysis of Filipin I, II, III, and IV Isomers

Filipin complex consists of four primary isomers (Filipin I, II, III, and IV) with distinct structural features and relative abundances. These isomers differ primarily in their hydroxylation patterns at key positions along the macrolide ring and side chain. Comprehensive analysis reveals Filipin III as the predominant isomer, constituting approximately 53% of the filipin complex, followed by Filipin II (25%), Filipin IV (18%), and Filipin I (4%) [2].

The structural variations among these isomers occur at specific carbon positions:

  • Filipin I: Lacks hydroxyl groups at both C1' and C26 positions
  • Filipin II: Contains a hydroxyl group at C26 but lacks hydroxylation at C1' (1'-deoxyfilipin III)
  • Filipin III: Features hydroxyl groups at both C1' and C26 positions
  • 1'-hydroxyfilipin I: Contains a hydroxyl group at C1' but lacks hydroxylation at C26 (26-deoxyfilipin III) [1]

Table 1: Comparative Structural Features of Filipin Isomers

IsomerC1' HydroxylationC26 HydroxylationRelative Abundance (%)Molecular Formula
Filipin IAbsentAbsent4%C₃₅H₅₈O₉
Filipin IIAbsentPresent25%C₃₅H₅₈O₁₀
Filipin IIIPresentPresent53%C₃₅H₅₈O₁₁
Filipin IVPresentPresent*18%-

*Filipin IV shares the same functionalization as Filipin III but differs in double bond geometry [2] [4]

These structural differences profoundly impact biological activity. Filipin III's dual hydroxylation pattern confers high affinity for both cholesterol and ergosterol, while derivatives lacking the C26 hydroxyl group (such as 1'-hydroxyfilipin I) demonstrate significantly reduced hemolytic activity while retaining antifungal properties [1]. The solution structure of Filipin III has been shown to bear remarkable shape complementarity to cholesterol molecules, explaining its membrane-binding specificity [5].

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Assignments

Comprehensive NMR analysis has been instrumental in elucidating the intricate structural features of Filipin III and its biosynthetic precursors. Complete NMR assignments, including both one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMQC, COSY) techniques, have been achieved for Filipin I and Filipin II, providing reference data for characterizing the more complex Filipin III structure [1]. Filipin III (C₃₅H₅₈O₁₁) exhibits characteristic NMR signals that reflect its functional group arrangement, particularly the polyol and pentaene motifs.

Solution NMR studies in DMSO-d₆ at 25°C reveal Filipin III's rod-like conformation stabilized by intramolecular hydrogen bonding. Key proton resonances appear in the distinctive 5.5-6.5 ppm region corresponding to the pentaene moiety, while the extensive array of oxygen-bearing methine protons (δH 3.0-4.0 ppm) reflects the polyol sector. The hydroxyl groups participate in hydrogen bonding networks observable through temperature-dependent NMR studies and deuterium exchange experiments [5]. Recent research has provided complete assignments for previously uncharacterized precursors, enabling precise structural determination of minor filipin derivatives and biosynthetic intermediates.

Table 2: Selected NMR Assignments for Filipin III Structural Features

Carbon PositionδC (ppm)δH (ppm)MultiplicityStructural Feature
C17126.285.93CHPentaene moiety
C1573.743.98CHPolyol sector
C1365.673.18CHPolyol sector
C371.263.61CHPolyol sector
C770.233.85CHPolyol sector
C1172.80-CLactone carbonyl

Data adapted from complete assignments of filipin derivatives [1] [5]

The stereochemical configuration at multiple chiral centers has been confirmed through NMR-derived coupling constants and nuclear Overhauser effect spectroscopy (NOESY) correlations, which provide spatial proximity information critical for three-dimensional model construction. These analyses confirm the all-syn relative configuration along the 1,3-polyol chain and establish the conformation about the macrolide ring [5].

Mass Spectrometry (MS) Profiling of Biosynthetic Intermediates

High-resolution mass spectrometry has proven indispensable for characterizing filipin III and its biosynthetic pathway intermediates. Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative modes provides precise molecular weight determination and structural insights through fragmentation patterns. Filipin III exhibits a sodiated molecular ion [M+Na]+ at m/z 665.5, consistent with its molecular formula C₃₅H₅₈O₁₁ [4].

Biosynthetic studies utilizing mutant strains of Streptomyces filipinensis have enabled isolation and MS characterization of previously inaccessible intermediates. Key biosynthetic intermediates identified through MS include:

  • Filipin I: [M+Na]+ observed at m/z 645.5 (C₃₅H₅₈O₉)
  • Filipin II: Molecular ion consistent with C₃₅H₅₈O₁₀
  • 1'-hydroxyfilipin I: [M+Na]+ observed at m/z 649.3582 (theoretical 649.3564 for C₃₅H₅₈O₁₀) [1] [3]

Recent investigations of hypogean actinomycetes have expanded the filipin family through MS-guided discovery. A novel metabolite, filipin XV, was identified with [M+Na]+ at m/z 647.3771, corresponding to molecular formula C₃₅H₆₀O₁₀, representing an alkyl side-chain hydroxylated congener of filipin III [3]. Tandem mass spectrometry (MS/MS) fragmentation patterns provide structural insights by revealing characteristic neutral losses corresponding to dehydration (-18 Da) and sequential loss of water molecules from the polyol sector, as well as cleavage products indicative of the pentaene region.

High-resolution mass profiling enables differentiation between isobaric filipin isomers that possess identical molecular formulas but distinct functionalization patterns. When combined with chromatographic separation, LC-MS provides a powerful tool for mapping the biosynthetic pathway and identifying shunt metabolites generated through genetic manipulation of biosynthetic genes [1] [3]. These analytical advances facilitate targeted isolation of derivatives with optimized biological properties, such as reduced mammalian cell toxicity while retaining antifungal activity.

Properties

CAS Number

11078-21-0

Product Name

Filipin III

IUPAC Name

(17E,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

Molecular Formula

C35H58O11

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+

InChI Key

IMQSIXYSKPIGPD-ZPXVTHDFSA-N

SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Synonyms

14-deoxylagosin;filimirasin;filmirisin;FILIPIN;FILIPIN COMPLEX;filipin complex from streptomyces filipinensis;FILIPIN COMPLEX FROM STREPTOMYCES &

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C/C=C/C=C/C=C/C=C/C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O

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